(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol
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Description
“(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol” is a chemical compound with the IUPAC name D-ribofuranose . It has a molecular weight of 150.13 and a molecular formula of C5H10O5.
Molecular Structure Analysis
The InChI code for “(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol” is 1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol” has a molecular weight of 150.13 . Its molecular formula is C5H10O5. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Analytical Techniques for Antidiabetic Drugs
Empagliflozin, a compound chemically related to the query, showcases the importance of sophisticated analytical techniques in pharmaceutical research. The development and validation of analytical methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-high Performance Liquid Chromatography (UPLC), are crucial for the quality control of antidiabetic drugs. These methods ensure the accuracy, reliability, and precision necessary for pharmaceutical applications, underscoring the significance of analytical chemistry in drug development and quality assurance K. Danao, 2021.
Biomarkers for Cancer and Precision Medicine
Research on DNA 5-hydroxymethylation highlights the potential of epigenetic biomarkers in cancer detection, prognosis, and treatment. Aberrant methylation patterns, including those involving 5-hydroxymethylcytosine (5hmC), are increasingly recognized for their role in carcinogenesis. Studies suggest that 5hmC in cell-free DNA could offer a novel biomarker for early cancer detection and personalized therapeutic strategies, marking a significant advance in precision oncology Ling Xu et al., 2021.
Catalysis and Sustainable Chemistry
The catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from research showcases the role of catalysis in developing sustainable chemical processes. OMEs, derived from renewable resources, represent a cleaner alternative to traditional diesel fuels, contributing to reduced hazardous emissions. Advances in catalysis research are essential for simplifying production processes, enhancing environmental sustainability, and facilitating the transition to green chemistry Christophe J. Baranowski et al., 2017.
Conversion of Biomass to Value-added Products
The transformation of biomass-derived furfurals into cyclopentanones illustrates the application of organic chemistry in creating sustainable pathways for producing valuable chemicals from renewable resources. This research highlights the potential of biomass as an alternative feedstock for the chemical industry, offering a pathway to reduce dependence on fossil fuels and contribute to the development of sustainable materials and fuels S. Dutta et al., 2021.
Understanding Sterol Metabolism
Insights into sterol metabolism from studies on in-born errors and cancer elucidate the complex biochemical pathways involved in cholesterol and its derivatives' metabolism. Such research sheds light on the metabolic abnormalities leading to diseases and identifies potential therapeutic targets. The study of unusual sterol metabolites and pathways not only provides markers of disease but also offers clues towards understanding the underlying mechanisms and developing treatment strategies Yuqin Wang et al., 2018.
properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)(213C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-LZOXQHQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([13CH](O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583534 |
Source
|
Record name | D-(1-~13~C)Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5R)-5-(Hydroxymethyl)(213C)oxolane-2,3,4-triol | |
CAS RN |
70849-24-0 |
Source
|
Record name | D-(1-~13~C)Ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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